4,4-Difluoropyrrolidin-3-amine dihydrochloride
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Overview
Description
4,4-Difluoropyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2F2N2 and a molecular weight of 195.0392 . This compound is notable for its fluorinated pyrrolidine structure, which imparts unique chemical and physical properties. It is often used as a building block in pharmaceutical and chemical research due to its reactivity and stability.
Preparation Methods
The synthesis of 4,4-Difluoropyrrolidin-3-amine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve bulk manufacturing processes that include chiral resolution and custom organic synthesis .
Chemical Reactions Analysis
4,4-Difluoropyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated pyrrolidones, while substitution reactions can produce a variety of fluorinated amines.
Scientific Research Applications
4,4-Difluoropyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Difluoropyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4,4-Difluoropyrrolidin-3-amine dihydrochloride include other fluorinated pyrrolidines and piperidines, such as:
4,4-Difluoropiperidin-3-amine dihydrochloride: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
3,4-Difluoropyridine: A fluorinated pyridine derivative used in similar applications.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical properties, which make it particularly useful in certain synthetic and research contexts.
Properties
Molecular Formula |
C4H10Cl2F2N2 |
---|---|
Molecular Weight |
195.04 g/mol |
IUPAC Name |
4,4-difluoropyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C4H8F2N2.2ClH/c5-4(6)2-8-1-3(4)7;;/h3,8H,1-2,7H2;2*1H |
InChI Key |
LGOSNJDONOOCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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